molecular formula C14H11ClO2 B1615196 3-Chloro-2'-methoxybenzophenone CAS No. 78589-11-4

3-Chloro-2'-methoxybenzophenone

Cat. No. B1615196
CAS RN: 78589-11-4
M. Wt: 246.69 g/mol
InChI Key: XQOMJTKTHSWZSE-UHFFFAOYSA-N
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Description

3-Chloro-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11ClO2 and a molecular weight of 246.69 g/mol . It finds immense application in various fields of research and industry.


Synthesis Analysis

The synthesis of benzophenone compounds like 3-Chloro-2’-methoxybenzophenone can be achieved through Friedel Crafts acylation . This process involves treating an aromatic compound with an alkyl chloride in the presence of AlCl3 to generate a carbocation electrophile .


Molecular Structure Analysis

The IUPAC name for 3-Chloro-2’-methoxybenzophenone is (3-chlorophenyl) (2-methoxyphenyl)methanone . The InChI code for this compound is 1S/C14H11ClO2/c1-17-13-8-3-2-7-12 (13)14 (16)10-5-4-6-11 (15)9-10/h2-9H,1H3 .


Physical And Chemical Properties Analysis

3-Chloro-2’-methoxybenzophenone has a melting point of 43-45 degrees Celsius .

Safety and Hazards

The safety information available indicates that 3-Chloro-2’-methoxybenzophenone is an irritant . Further safety data can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(3-chlorophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOMJTKTHSWZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641456
Record name (3-Chlorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2'-methoxybenzophenone

CAS RN

78589-11-4
Record name (3-Chlorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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